2-Chloroethyltriethoxysilane
Description
Overview of Organosilane Compounds in Advanced Materials Science
Organosilanes are a versatile class of chemical compounds that bridge the gap between organic and inorganic materials, making them indispensable in advanced materials science. hskbrchemical.comzmsilane.com These compounds, characterized by a silicon-carbon bond, offer a unique combination of properties such as enhanced adhesion, water resistance, and corrosion protection. hskbrchemical.comzmsilane.com Their ability to form strong bonds with various substrates makes them ideal for surface modification, improving the durability and functionality of materials like metals, glass, and ceramics. hskbrchemical.comontosight.ai
In the realm of nanotechnology, organosilanes are pivotal in creating nanomaterials with improved mechanical properties for applications in drug delivery, smart coatings, and catalysis. hskbrchemical.com They also contribute to environmental sustainability by creating hydrophobic surfaces and improving the efficiency of solar cells. hskbrchemical.com The fundamental structure of organosilanes, which includes a silicon-carbon backbone and various functional groups, allows for a wide range of chemical reactions that enhance material performance. zmsilane.com This versatility has led to their use in diverse fields, from electronics to biomedical applications. hskbrchemical.comontosight.ai
Significance of 2-Chloroethyltriethoxysilane as a Functional Silane (B1218182) Precursor
This compound (CETES) is a specific type of organosilane that serves as a crucial functional silane precursor. Its molecular structure, featuring a chloroethyl group and three ethoxy groups attached to a silicon atom, allows it to act as a bifunctional molecule. The triethoxy portion of the molecule can undergo hydrolysis and condensation reactions to form a stable siloxane network, which can bond to inorganic substrates. researchgate.net The chloroethyl group, on the other hand, provides a reactive site for further chemical modifications.
This dual functionality makes CETES a valuable component in the synthesis of hybrid materials. For instance, it is used as a coupling agent to enhance the adhesion between organic polymers and inorganic fillers in composites. The inductive effects of the chlorine atom create a more active chemical surface, facilitating functionalization with other compounds. mdpi.com This property is particularly useful in creating specialized coatings and in the preparation of materials with tailored surface properties. mdpi.comnih.gov
Current Research Paradigms and Future Opportunities for this compound Chemistry
The current research paradigm in the study of this compound and similar organosilanes is largely rooted in a positivist or post-positivist framework, focusing on objective and quantitative methods to understand the material properties and reaction mechanisms. researchgate.netyoutube.comhilarispublisher.com This involves detailed characterization of the synthesized materials using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and scanning electron microscopy (SEM) to obtain measurable and replicable data. researchgate.netmdpi.comnih.gov
Looking ahead, the future of this compound chemistry holds significant promise. One area of opportunity lies in the development of novel hybrid materials with advanced functionalities. By leveraging the reactive chloroethyl group, researchers can introduce a variety of organic moieties to create materials with tailored optical, electronic, or biological properties. ontosight.ai For example, CETES can be used in the sol-gel process to create hybrid xerogels with controlled porosity and surface chemistry for applications in sensors and catalysis. mdpi.comnih.gov
Furthermore, there is potential for developing more environmentally friendly synthesis routes and applications for CETES-derived materials. As the demand for sustainable technologies grows, research into biodegradable and non-toxic organosilane-based materials will become increasingly important. zmsilane.com The exploration of CETES in areas such as drug delivery and bio-conjugation also presents exciting avenues for future research. sigmaaldrich.com
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 18279-67-9 |
| Molecular Formula | C₈H₁₉ClO₃Si |
| Molecular Weight | 226.773 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Density | Not specified |
Interactive Data Table: Comparison of Related Silane Compounds
| Compound Name | CAS Number | Molecular Formula | Key Differences and Applications |
| 2-Chloroethoxytrimethylsilane | 18157-17-0 | C₆H₁₅ClOSi | Contains a trimethylsilyl (B98337) group instead of a triethoxy group. Used in organic synthesis as a silylating agent. |
| (3-Aminopropyl)triethoxysilane (APTES) | 919-30-2 | C₉H₂₃NO₃Si | Features an amino functional group, making it suitable for bio-conjugation and as an adhesion promoter. sigmaaldrich.com |
| Bis-(triethoxysilylpropyl) tetrasulfide (TESPT) | 40372-72-3 | C₁₈H₄₂O₆S₄Si₂ | A bifunctional organosilane with a tetrasulfide bridge, commonly used as a coupling agent in the rubber industry. utwente.nl |
| (Chloromethyl)triethoxysilane | 15267-95-5 | C₇H₁₇ClO₃Si | Similar to CETES but with a chloromethyl group, used in the synthesis of hybrid xerogels. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl(triethoxy)silane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFHCBHLOZDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCl)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066352 | |
| Record name | Silane, (2-chloroethyl)triethoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18279-67-9 | |
| Record name | (2-Chloroethyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18279-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, (2-chloroethyl)triethoxy- | |
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| Record name | Silane, (2-chloroethyl)triethoxy- | |
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| Record name | Silane, (2-chloroethyl)triethoxy- | |
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| Record name | 2-chloroethyltriethoxysilane | |
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| Record name | 2-Chloroethyltriethoxysilane | |
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Synthetic Methodologies and Preparative Routes for 2 Chloroethyltriethoxysilane
Established Synthetic Pathways and Reaction Conditions
The synthesis of 2-Chloroethyltriethoxysilane is primarily achieved through several key chemical reactions. These methods are foundational to its laboratory-scale preparation and have been adapted for larger-scale production. The most common approaches include nucleophilic substitution and the hydrosilylation of vinyl chloride.
Nucleophilic Substitution Approaches for Chloroalkyltriethoxysilane Synthesis
Nucleophilic substitution represents a direct and widely utilized route for forming the chloroalkyltriethoxysilane structure. libretexts.orggatech.edu This method typically involves the reaction of a silicon-containing electrophile with a nucleophile that provides the 2-chloroethyl group. A common pathway is the reaction of an alkoxide with a chlorosilane. For instance, the synthesis can be conceptualized through the reaction of 2-chloroethanol (B45725) with a triethoxysilane (B36694) precursor.
In a related approach, the reaction can proceed via the nucleophilic attack of an alcohol on a chlorosilane. libretexts.org Specifically, the formation of silyl (B83357) ethers through the addition of an alcohol to a chlorosilane is a well-established method. libretexts.org This principle can be applied to the synthesis of this compound. Another significant route is the hydrosilylation of vinyl chloride, where triethoxysilane adds across the double bond of vinyl chloride. This reaction is typically catalyzed by platinum complexes.
A less common but viable method involves Grignard reagents. wikipedia.orglibretexts.org This would entail the preparation of a Grignard reagent from a chloroethane (B1197429) derivative and its subsequent reaction with a tetraalkoxysilane. However, the reactivity of Grignard reagents with the chloro group presents a significant challenge. orgsyn.org
Role of Catalysts and Reagents in Optimized Yields
The efficiency and yield of synthetic routes to this compound are critically dependent on the choice of catalysts and reagents.
In nucleophilic substitution reactions , where a chlorosilane reacts with an alcohol, a weak base such as a tertiary amine (e.g., triethylamine) is often employed. libretexts.org The base acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing its accumulation which could lead to undesirable side reactions. libretexts.org
For hydrosilylation reactions , transition metal catalysts are essential. wikipedia.orglibretexts.org Platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst, are the most common and effective for the addition of silanes to alkenes. sigmaaldrich.com These catalysts facilitate the anti-Markovnikov addition of the Si-H bond across the double bond of vinyl chloride, ensuring the formation of the desired 2-chloroethyl isomer. wikipedia.org The general mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by alkene insertion and reductive elimination. wikipedia.orglibretexts.org
The table below summarizes catalysts commonly used in relevant synthetic pathways.
Table 1: Catalysts in Silane Synthesis| Synthetic Pathway | Catalyst Type | Specific Examples | Role of Catalyst |
|---|---|---|---|
| Nucleophilic Substitution | Base Catalyst | Triethylamine | HCl Scavenger libretexts.org |
| Hydrosilylation | Transition Metal | Speier's Catalyst, Karstedt's Catalyst | Facilitates Si-H addition to C=C bond sigmaaldrich.com |
| Grignard Reaction | Transition Metal | Copper(I) Cyanide (CuCN) | Promotes coupling of Grignard reagent with halide nih.gov |
Industrial Scale Production Considerations
The industrial-scale production of this compound is available from various manufacturers, indicating that established processes are in place. king-pharm.comlookchem.comchemicalbook.com Scaling up from laboratory synthesis to industrial production introduces several critical considerations. The choice of synthetic route is often dictated by factors such as cost, availability of raw materials, reaction safety, and environmental impact.
For large-scale production, continuous flow processes are often favored over batch processes for their superior heat management, safety, and consistency. mdpi.com In the context of hydrosilylation, which is a highly exothermic reaction, efficient heat removal is crucial to prevent runaway reactions and ensure product selectivity. Reactor design must accommodate for vigorous mixing and temperature control.
Furthermore, the handling of reagents such as triethoxysilane, which is moisture-sensitive, and vinyl chloride, which is a gas, requires specialized equipment and safety protocols. The economic viability of the process also depends on the efficient recovery and recycling of solvents and catalysts where possible.
Advanced Synthetic Strategies and Process Optimization
Research continues to focus on improving the efficiency, selectivity, and environmental footprint of this compound synthesis. These efforts are largely centered on the development of novel catalytic systems and more effective purification techniques.
Novel Catalytic Systems for Enhanced Silylation Efficiency
While platinum catalysts are highly effective for hydrosilylation, their high cost has driven research into alternative catalytic systems. Ruthenium-based catalysts, for example, have been investigated for the hydrosilylation of alkenes and can offer different selectivity profiles. sigmaaldrich.com The development of catalysts that can operate under milder conditions (lower temperatures and pressures) is a key area of research, as it can lead to energy savings and improved safety.
For Grignard-based routes, the use of catalysts like copper(I) cyanide (CuCN) has been shown to be effective in coupling reactions involving organic halides, which could potentially be adapted for this synthesis. nih.gov Advanced catalytic systems also include supported catalysts, where the active metal is immobilized on a solid support. These systems, such as Supported Ionic Liquid Phase (SILP) catalysts, can simplify catalyst removal and recycling, making the process more economical and sustainable. mdpi.com
The table below presents a comparative overview of different catalytic systems for hydrosilylation.
Table 2: Comparison of Hydrosilylation Catalyst Systems| Catalyst System | Metal Center | Typical Ligands/Formulation | Advantages | Disadvantages |
|---|---|---|---|---|
| Speier's Catalyst | Platinum | H₂PtCl₆ in isopropanol | Readily available, effective | May require elevated temperatures |
| Karstedt's Catalyst | Platinum | Pt₂(divinyltetramethyldisiloxane)₃ | High activity at low temperatures | Air and moisture sensitive |
| Wilkinson's Catalyst | Rhodium | RhCl(PPh₃)₃ | Can provide different selectivity | Generally less active than Pt catalysts |
| Ruthenium Catalysts | Ruthenium | [Ru(benzene)Cl₂]₂ | Lower cost than Pt, different selectivity sigmaaldrich.com | Can be less active or require specific conditions sigmaaldrich.com |
Purification Techniques for High Purity this compound
Achieving high purity (e.g., 95% or higher) is essential for many applications of this compound. fluorochem.co.uk The primary method for purification is fractional distillation under vacuum. Vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition of the product.
A significant challenge in the purification of alkoxysilanes is the removal of residual chlorides, either from the starting materials or as byproducts (e.g., HCl). A patented process for producing low-chloride alkoxysilanes involves a neutralization step prior to distillation. google.com In this process, the crude product is treated with a base, such as ammonia (B1221849) or a sodium methoxide (B1231860) solution, to neutralize any acidic chloride impurities. google.com The resulting salts (e.g., ammonium (B1175870) chloride or sodium chloride) are insoluble in the organic phase and can be removed by filtration. google.com The filtrate is then subjected to vacuum distillation to yield the high-purity alkoxysilane. google.com This multi-step purification ensures the removal of both solid and volatile impurities, resulting in a product with very low chloride content.
Comparative Analysis of Synthetic Routes for Related Chloroalkylalkoxysilanes
A comparative analysis of synthetic routes for chloroalkylalkoxysilanes reveals distinct advantages and disadvantages for each method, particularly when considering industrial-scale production and laboratory synthesis. The primary methods for synthesizing these compounds are hydrosilylation, Grignard reactions, and direct reactions with alcohols.
Hydrosilylation
This is a widely used industrial method for producing chloroalkylalkoxysilanes. nih.gov It involves the addition of a hydridosilane to an unsaturated compound, such as an alkene. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of trichlorosilane (B8805176) with vinyl chloride, followed by esterification with ethanol (B145695).
A key advantage of hydrosilylation is its high atom economy, as all atoms of the reactants are incorporated into the final product. rsc.org The reaction is often catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) or Karstedt's catalyst. nih.gov The reaction mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal catalyst, followed by alkene insertion and reductive elimination. wikipedia.org
However, hydrosilylation can sometimes be accompanied by side reactions like isomerization of the alkene. nih.gov The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the desired anti-Markovnikov addition product. wikipedia.org
Grignard Reactions
Grignard reactions provide a versatile method for forming silicon-carbon bonds and are well-suited for laboratory-scale synthesis. gelest.com The synthesis of this compound via this route would involve the reaction of a Grignard reagent, such as 2-chloroethylmagnesium chloride, with tetraethoxysilane (TEOS).
The primary advantage of the Grignard route is its applicability to a wide range of alkyl and aryl halides, allowing for the synthesis of various organosilanes. google.com However, the reaction can be sensitive to moisture and requires anhydrous conditions. Furthermore, the use of magnesium and the potential for side reactions, such as Wurtz coupling, can be disadvantages, particularly for large-scale production. organic-chemistry.org The choice of solvent is also important, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether for its ability to solvate the Grignard reagent more effectively. gelest.com
Direct Reaction with Alcohols
This method involves the direct reaction of a chloroalkylchlorosilane with an alcohol to produce the corresponding chloroalkylalkoxysilane. For instance, 2-chloroethyltrichlorosilane (B1580924) can be reacted with ethanol to yield this compound.
This route is straightforward but can be challenging to control, as the reaction is reversible and can lead to a mixture of products with varying degrees of alkoxylation. The removal of the hydrogen chloride (HCl) byproduct is also a critical consideration. google.com Industrial processes often employ methods to drive the reaction to completion, such as removing HCl with a stream of inert gas or by reacting it with a base.
Research Findings on Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Scale |
| Hydrosilylation | Addition of Si-H across a C=C bond, catalyzed by transition metals (e.g., Platinum). nih.govwikipedia.org | High atom economy, high yields, suitable for producing anti-Markovnikov products. wikipedia.orgrsc.org | Potential for side reactions (e.g., isomerization), catalyst cost and sensitivity. nih.gov | Industrial |
| Grignard Reaction | Reaction of a Grignard reagent (R-MgX) with a silicon halide or alkoxide. gelest.com | Versatile for various alkyl/aryl groups, good for laboratory synthesis. google.com | Sensitive to moisture, potential for side reactions, challenges in large-scale production. organic-chemistry.org | Laboratory |
| Direct Reaction | Reaction of a chloroalkylchlorosilane with an alcohol. | Straightforward concept. | Reversible reaction, difficult to control product distribution, HCl byproduct removal. google.com | Both |
Mechanistic Investigations of 2 Chloroethyltriethoxysilane Reactivity
Hydrolysis and Condensation Reaction Kinetics
The transformation of 2-chloroethyltriethoxysilane into a polysiloxane network proceeds via a two-step sol-gel process: hydrolysis of the ethoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanols to form siloxane (Si-O-Si) bridges. unm.edunih.gov The rates and pathways of these reactions are highly dependent on the reaction conditions, particularly the pH, catalyst, water concentration, and solvent system. semanticscholar.orgnih.gov
Acid-Catalyzed Hydrolysis Mechanisms of Triethoxysilane (B36694) Groups
Under acidic conditions, the hydrolysis of alkoxysilanes such as this compound is generally accepted to proceed via an SN2-type mechanism involving a pentacoordinate silicon intermediate. unm.edunih.gov The reaction is initiated by the rapid protonation of an oxygen atom on one of the ethoxy groups by a hydronium ion (H₃O⁺). unm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
The proposed mechanism involves the following steps:
Protonation: An ethoxy group is protonated, forming a good leaving group (ethanol). (C₂H₅O)₃Si-CH₂CH₂Cl + H₃O⁺ ⇌ [(C₂H₅O)₂Si(OC₂H₅H) -CH₂CH₂Cl]⁺ + H₂O
Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. This is typically the rate-determining step.
Transition State: A five-coordinate transition state is formed.
Leaving Group Departure: A molecule of ethanol (B145695) is eliminated, and a silanol group is formed. The catalyst (H₃O⁺) is regenerated. [(C₂H₅O)₂Si(OH₂) -CH₂CH₂Cl]⁺ → (C₂H₅O)₂Si(OH) -CH₂CH₂Cl + C₂H₅OH + H⁺
This process occurs stepwise, with the subsequent hydrolysis of the remaining ethoxy groups. In acidic media, the hydrolysis rate is generally faster than the condensation rate, leading to the formation of more linear, less-branched polymeric structures. unm.edu The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing 6-10 times faster than ethoxy groups. gelest.com The electron-withdrawing nature of the chloroethyl group is expected to increase the electrophilicity of the silicon atom, potentially influencing the hydrolysis rate compared to non-functionalized silanes like tetraethoxysilane (TEOS).
Base-Catalyzed Hydrolysis Mechanisms and Their Kinetic Profiles
In basic media, the hydrolysis mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edu This reaction also proceeds through a pentacoordinate silicon transition state or intermediate.
The mechanism can be described as follows:
Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom. (C₂H₅O)₃Si-CH₂CH₂Cl + OH⁻ → [(C₂H₅O)₃Si(OH) -CH₂CH₂Cl]⁻
Transition State: A negatively charged, five-coordinate intermediate is formed.
Leaving Group Departure: An ethoxide ion (C₂H₅O⁻) is displaced, forming a silanol group. [(C₂H₅O)₃Si(OH) -CH₂CH₂Cl]⁻ → (C₂H₅O)₂Si(OH) -CH₂CH₂Cl + C₂H₅O⁻
Proton Exchange: The liberated ethoxide ion deprotonates a water molecule to form ethanol and regenerate the hydroxide catalyst. C₂H₅O⁻ + H₂O → C₂H₅OH + OH⁻
Unlike acid-catalyzed hydrolysis, the base-catalyzed reaction rate tends to increase with each successive hydrolysis step. This is because the newly formed hydroxyl group is more electron-withdrawing than the original ethoxy group, making the silicon atom more susceptible to further nucleophilic attack. unm.edu This leads to the rapid formation of highly branched, particulate, or colloidal structures. unm.edu
Self-Condensation Pathways and Silanol Formation
Once silanol groups are formed through hydrolysis, they can undergo self-condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polymer network. nih.gov Condensation can proceed through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with a non-hydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH
The relative rates of these condensation reactions are highly pH-dependent. The point of minimum condensation reactivity generally occurs around the isoelectric point of silica (B1680970) (pH ≈ 2-4). In acidic conditions, condensation is slower than hydrolysis, allowing for the formation of silanol-rich species. unm.edu In basic conditions, condensation is rapid, particularly the reaction between ionized silanolate anions (≡Si-O⁻) and neutral silanols, leading to faster gelation and the formation of highly cross-linked networks. unm.edu For organofunctional silanes like this compound, the non-hydrolyzable chloroethyl group can create steric hindrance that may prevent the formation of highly ordered, three-dimensional cage structures (silsesquioxanes), instead favoring the formation of linear or cyclic oligomers and polymers. osti.gov
Influence of Water Concentration and Solvent Environment on Reaction Rates
The concentration of water is a critical parameter in the hydrolysis reaction. Stoichiometrically, 1.5 moles of water are required for the complete hydrolysis of one mole of a trialkoxysilane. However, the reaction is an equilibrium process, and a stoichiometric or higher concentration of water is often used to drive the reaction toward the formation of silanols. mdpi.com Increasing the water-to-silane molar ratio generally accelerates the rate of hydrolysis. mdpi.com
The solvent environment significantly affects both hydrolysis and condensation kinetics. nih.gov Since alkoxysilanes are often immiscible with water, a co-solvent such as ethanol or methanol (B129727) is typically used to create a homogeneous reaction medium. semanticscholar.org The type of solvent impacts reaction rates through its polarity and its ability to form hydrogen bonds. nih.gov Protic solvents like alcohols can participate in the reaction (e.g., re-esterification) and can stabilize transition states through hydrogen bonding. nih.gov The choice of solvent can therefore be used to modulate the reaction kinetics and influence the structure of the final polysiloxane product. semanticscholar.org
Determination of Rate Constants and Activation Energies for Hydrolysis and Condensation
The Arrhenius equation, k = A e(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), the absolute temperature (T), the universal gas constant (R), and the pre-exponential factor (A). Activation energies for the hydrolysis of alkoxysilanes are typically in the range of 30-100 kJ/mol, depending on the catalyst and reaction conditions. nih.govfrontiersin.org
The following table presents representative kinetic data for the hydrolysis of various alkoxysilanes, illustrating the influence of structure and reaction conditions.
| Silane (B1218182) | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|
| Tetraethoxysilane (TEOS) | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | 31.52 | frontiersin.org |
| Methyltriethoxysilane (MTES) | Acidic | 0 - 0.23 M⁻¹ min⁻¹ (pH 2-4) | 57.6 - 97.8 | frontiersin.org |
| γ-Aminopropyltriethoxysilane (APTES) | None (autocatalyzed) | 2.77 x 10⁻⁴ s⁻¹ (initial) | 34.4 | frontiersin.org |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | N/A | researchgate.net |
Note: The data presented are for analogous compounds and serve to illustrate typical kinetic parameters. Specific values for this compound may differ.
Nucleophilic Substitution Reactions of the Chloroethyl Moiety
The chloroethyl group of this compound provides a second reactive site for chemical modification. As a primary alkyl chloride, it is amenable to nucleophilic substitution, primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion is displaced as a leaving group in a single, concerted step. libretexts.org
The general form of the reaction is: Nu⁻ + Cl-CH₂CH₂-Si(OC₂H₅)₃ → Nu-CH₂CH₂-Si(OC₂H₅)₃ + Cl⁻ where Nu⁻ represents a nucleophile.
The rate of this second-order reaction depends on the concentration of both the silane and the nucleophile. libretexts.org The reactivity is influenced by the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. Common nucleophiles that can react with the chloroethyl group include amines, thiols, and cyanides.
A significant application of this reaction is the synthesis of quaternary ammonium (B1175870) silanes, which are used as antimicrobial agents. nih.govgoogle.comgoogle.com This is achieved by reacting the chloroethyl group with a tertiary amine (R₃N): R₃N + Cl-CH₂CH₂-Si(OC₂H₅)₃ → [R₃N⁺-CH₂CH₂-Si(OC₂H₅)₃]Cl⁻
This quaternization reaction is a classic example of an SN2 process. nih.govgoogle.com Studies on the analogous compound, (3-chloropropyl)trialkoxysilane, show that this reaction is often carried out in polar solvents like methanol, ethanol, or dimethyl sulfoxide, sometimes at elevated temperatures and pressures to increase the reaction rate. google.comgoogleapis.com The resulting quaternary ammonium functionalized silane combines the surface-binding capability of the triethoxysilyl group with the functional properties (e.g., antimicrobial activity) of the quaternary ammonium head group. frontiersin.org
Stereochemical Aspects and Transition States in SN2 Processes
The carbon-chlorine bond in the chloroethyl group of this compound is the primary site for nucleophilic substitution reactions, which predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.orgchemistrysteps.com
A key stereochemical feature of the SN2 reaction is the inversion of configuration at the carbon center where the substitution occurs. masterorganicchemistry.comquora.comlibretexts.org This phenomenon, known as Walden inversion, results from the geometry of the reaction's transition state. wikipedia.orgmasterorganicchemistry.com The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the leaving group. chemistrysteps.commasterorganicchemistry.com
This backside attack leads to a highly organized transition state where the central carbon atom is pentacoordinate, temporarily adopting a trigonal bipyramidal geometry. masterorganicchemistry.comlibretexts.orgubc.ca In this transient state, the incoming nucleophile and the departing chloride ion are positioned at the apices of the trigonal bipyramid, 180° apart from each other. masterorganicchemistry.com The three remaining substituents on the carbon lie on a plane at the center. As the bond with the nucleophile forms and the bond with the chloride ion breaks, the other three substituents "flip" over, similar to an umbrella inverting in the wind. ubc.ca
While the carbon atom bearing the chlorine in this compound is not a stereocenter in the parent molecule, this principle of inversion is crucial when considering reactions of analogous chiral organosilanes. The rate of the SN2 reaction is sensitive to steric hindrance at the reaction center. libretexts.org The primary nature of the chloroethyl group in this compound means it is relatively unhindered, favoring the SN2 pathway over other substitution mechanisms like SN1. masterorganicchemistry.com
Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)
The electrophilic carbon of the chloroethyl group in this compound readily reacts with a variety of nucleophiles. The rate and outcome of these reactions are influenced by the nucleophilicity and basicity of the attacking species.
Amines: Primary and secondary amines are effective nucleophiles that react with this compound to form aminosilanes. The reaction involves the displacement of the chloride ion by the nitrogen atom of the amine. This is a standard SN2 reaction where the lone pair of electrons on the nitrogen attacks the carbon atom bonded to chlorine. The steric hindrance of the amine can play a role in the reaction rate; less hindered amines generally react more quickly. dnu.dp.ua
Alcohols: Alcohols and alkoxides are also common nucleophiles. In the presence of a base to deprotonate the alcohol, the resulting alkoxide ion becomes a potent nucleophile that can attack the chloroethyl group to form an ether linkage. The reaction of this compound with an alcohol (ROH) in the presence of a base would yield an alkoxyethyltriethoxysilane, (RO)CH₂CH₂Si(OCH₂CH₃)₃.
Thiols: Thiols are excellent nucleophiles, often more so than their alcohol counterparts in protic solvents. chemistrysteps.com Thiolate anions, formed by deprotonating thiols with a base, are particularly reactive. chemistrysteps.com The reaction of a thiol (RSH) with this compound would proceed via an SN2 mechanism to form a thioether, also known as an alkyl sulfide. chemistrysteps.com This reaction is generally efficient due to the high nucleophilicity of the sulfur atom.
The relative reactivity of these nucleophiles can be summarized in the following table.
| Nucleophile | Product Type | General Reaction Equation | Relative Reactivity |
| Amine (RNH₂) | Aminosilane | RNH₂ + ClCH₂CH₂Si(OEt)₃ → [RNH₂CH₂CH₂Si(OEt)₃]⁺Cl⁻ | Good |
| Alcohol/Alkoxide (RO⁻) | Ether | RO⁻ + ClCH₂CH₂Si(OEt)₃ → ROCH₂CH₂Si(OEt)₃ + Cl⁻ | Moderate to Good (as alkoxide) |
| Thiol/Thiolate (RS⁻) | Thioether (Sulfide) | RS⁻ + ClCH₂CH₂Si(OEt)₃ → RSCH₂CH₂Si(OEt)₃ + Cl⁻ | Excellent (as thiolate) |
Formation of Organosilicon Compounds via Substitution
Nucleophilic substitution reactions on the chloroethyl group are a primary method for synthesizing more complex organosilicon compounds from this compound. shinetsusilicone-global.com This process allows for the introduction of a wide array of functional groups, making it a versatile building block in organosilicon chemistry. mdpi.commdpi.com
By choosing a nucleophile with a desired functionality, a variety of derivatives can be prepared. For instance, reaction with a cyanide ion (CN⁻) would yield a cyanopropylsilane derivative. Reaction with a Grignard reagent or an organolithium reagent could potentially lead to the formation of a new carbon-carbon bond, extending the alkyl chain.
These substitution reactions are fundamental to creating tailored organosilanes that can be used as coupling agents, surface modifiers, or as monomers for the synthesis of specialized polymers. The triethoxysilyl group often remains intact during these transformations, available for subsequent hydrolysis and condensation reactions to form siloxane networks.
Elimination Reactions Involving the Chloroethyl Group (e.g., E2 Mechanisms)
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction in competition with the SN2 substitution. utexas.edu The most common mechanism for this process is the bimolecular elimination (E2) reaction. chemistrysteps.compharmaguideline.com The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, resulting in the formation of a double bond. utexas.edumasterorganicchemistry.com
For an E2 reaction to occur, a specific stereochemical arrangement is required: the β-hydrogen and the leaving group (chloride) must be in an anti-periplanar conformation. utexas.edumasterorganicchemistry.com This means they are in the same plane but on opposite sides of the carbon-carbon bond. This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond.
In the case of this compound, a strong base (B:) would abstract a proton from the carbon atom attached to the silicon, while the C-Cl bond breaks, leading to the formation of vinyltriethoxysilane (B1683064) and the byproducts BH⁺ and Cl⁻.
Factors Favoring E2 Reaction:
Strong Base: The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, so a strong base is required. pharmaguideline.comyoutube.com
Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide, favor elimination over substitution because they have difficulty accessing the electrophilic carbon for an SN2 attack but can more easily abstract a proton from the periphery of the molecule.
High Temperature: Higher reaction temperatures generally favor elimination over substitution.
The competition between SN2 and E2 reactions is a key consideration when designing syntheses using this compound.
| Feature | SN2 Reaction | E2 Reaction |
| Reagent | Strong, non-hindered nucleophile | Strong, sterically hindered base |
| Mechanism | One-step, backside attack | One-step, anti-periplanar |
| Product | Substitution product | Alkene (Vinyltriethoxysilane) |
| Rate Law | Second order: Rate = k[Substrate][Nucleophile] | Second order: Rate = k[Substrate][Base] |
Formation of Siloxane Networks and Polyhedral Oligomeric Silsesquioxanes (POSS)
The triethoxysilyl group of this compound is the gateway to forming inorganic siloxane (Si-O-Si) networks through hydrolysis and condensation reactions. nih.gov This process is the foundation of sol-gel chemistry and is used to produce a wide range of silicone materials. Under specific conditions, these reactions can also lead to the formation of well-defined, cage-like molecules known as Polyhedral Oligomeric Silsesquioxanes (POSS). iipseries.orgmdpi.com
Mechanisms of Si-O-Si Bridge Formation
The conversion of this compound into a polysilsesquioxane network occurs in two main stages: hydrolysis and condensation. nih.govscispace.com
Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OEt) are replaced by hydroxyl groups (-OH), forming silanols. This reaction can proceed stepwise to produce mono-, di-, and tri-silanols. ≡Si-OEt + H₂O ⇌ ≡Si-OH + EtOH
Condensation: The newly formed silanols are reactive and can condense with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bridges. This process releases either water or ethanol. nih.gov
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: ≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH
The reaction mechanism is dependent on the pH of the medium. nih.gov
Acid-catalyzed mechanism: The acid protonates an alkoxy group, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to attack by water. nih.gov
Base-catalyzed mechanism: A hydroxide ion directly attacks the silicon atom via a nucleophilic substitution pathway (SN2-Si), forming a pentacoordinate intermediate. nih.gov
These steps repeat, leading to the growth of a cross-linked, three-dimensional network.
Factors Influencing the Formation of Cyclic and Linear Siloxane Structures
The structure of the final polysiloxane material—whether it is predominantly composed of linear chains, cyclic structures, or a highly cross-linked network—is influenced by several factors:
Water-to-Silane Ratio (r): A low water ratio may lead to incomplete hydrolysis, favoring the formation of smaller, linear or cyclic oligomers. Higher water ratios promote more extensive hydrolysis and condensation, leading to the formation of cross-linked networks. nih.gov
Catalyst and pH: Acidic conditions tend to produce less branched, more linear-like polymers, while basic conditions promote the formation of more highly branched and particulate structures. nih.gov
Solvent: The choice of solvent can affect the solubility of the reacting species and intermediates, thereby influencing the reaction rates and the final structure.
Steric Effects of the Non-reactive Group: The size and nature of the organic substituent on the silicon atom play a crucial role. Larger, bulkier groups, like the 2-chloroethyl group, can sterically hinder intermolecular condensation. This hindrance can favor intramolecular condensation, leading to a higher propensity for the formation of cyclic structures or discrete cage-like molecules like POSS. researchgate.net Research indicates that as the size of the organic group increases, the tendency to form cage-like silsesquioxanes also increases. researchgate.net
The formation of POSS molecules represents an extreme case of intramolecular condensation, where the reaction conditions are carefully controlled to favor the formation of these highly symmetric, nanometer-sized structures with an inorganic silica core and an outer layer of organic groups. iipseries.orgmdpi.com
Encapsulation of Ions within Silsesquioxane Cages
The synthesis of silsesquioxane cages capable of encapsulating ions is a significant area of research in materials science. These cages, with their well-defined nano-cavities, can act as hosts for various ionic species. The process typically involves the hydrolysis and condensation of trifunctional silanes, which under specific conditions, can form cage-like structures.
Table 1: General Parameters Influencing Ion Encapsulation in Silsesquioxanes
| Parameter | Influence on Encapsulation |
| Precursor Structure | The nature of the organic substituent on the silane can influence the size and geometry of the resulting silsesquioxane cage, thereby affecting its ability to host specific ions. |
| Reaction Conditions | Parameters such as solvent, temperature, pH, and the presence of templating agents can direct the condensation pathway towards the formation of specific cage structures suitable for ion encapsulation. |
| Ion Characteristics | The size, charge, and coordination preference of the ion are crucial for determining whether it can be successfully encapsulated within a particular silsesquioxane cage. |
This table presents generalized factors based on silsesquioxane chemistry; specific data for this compound is not available.
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational methods, such as Density Functional Theory (DFT) and other quantum chemical models, are powerful tools for elucidating the complex reaction mechanisms involved in the formation of silsesquioxanes. These studies can provide insights into reaction pathways, the stability of intermediates, and transition state energies.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are widely employed to model the hydrolysis and condensation reactions of alkoxysilanes. mdpi.commdpi.com These calculations can map out the potential energy surface of the reaction, identifying the most favorable pathways for the formation of different siloxane structures, including cyclic and caged species.
However, a specific DFT study detailing the reaction pathways for the hydrolysis and condensation of this compound to form silsesquioxane cages could not be found in the surveyed literature. General studies on similar molecules indicate that the reaction proceeds through a series of hydrolysis steps to form silanetriols, followed by complex condensation steps leading to the formation of Si-O-Si bonds. The chloroethyl group would be expected to influence the electronic properties of the silicon center and potentially the steric hindrance around it, which could affect the reaction kinetics and the final cage structure.
Quantum Chemical Modeling of Intermediate Species Stability
Quantum chemical modeling provides valuable data on the stability of various intermediate species that are formed during the hydrolysis and condensation of silanes. researchgate.netresearchgate.net These intermediates can include partially hydrolyzed monomers, linear and cyclic oligomers, and precursors to the final cage structures.
Specific quantum chemical modeling studies on the stability of intermediate species formed during the reaction of this compound are not available. For other alkoxysilanes, computational studies have shown that the stability of intermediates is influenced by factors such as the number of silanol groups, the size of the siloxane oligomer, and the nature of the organic substituent. hydrophobe.org The presence of the 2-chloroethyl group could introduce specific electronic and steric effects that would modulate the stability of intermediates, but without dedicated computational studies, these effects remain speculative.
Material Science Applications and Hybrid Material Development Utilizing 2 Chloroethyltriethoxysilane
Function as a Coupling Agent in Heterogeneous Systems
The primary mechanism by which 2-Chloroethyltriethoxysilane enhances adhesion involves a two-step chemical process. ccl.net First, the triethoxy groups at one end of the molecule undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). specialchem.comccl.net These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable covalent oxane bonds (e.g., Si-O-Substrate). specialchem.comnist.govnih.gov This creates a robust chemical linkage between the silane (B1218182) and the inorganic phase.
Simultaneously, the chloroethyl group at the other end of the molecule is available to react or physically entangle with the organic polymer matrix during curing or processing. ccl.netresearchgate.net This dual reactivity allows the compound to form a continuous chain of covalent bonds from the inorganic substrate, through the silane, to the organic adhesive or polymer, significantly improving interfacial adhesion and stress transfer. specialchem.comnih.gov This prevents delamination at the organic-inorganic interface, a common failure point in composite materials. ccl.net
In polymer composites, reinforcing fillers such as silica are often incorporated to improve mechanical properties like stiffness and strength. nih.gov However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers can lead to poor dispersion and weak interfacial adhesion. researchgate.net
This compound modifies the surface chemistry of these fillers. When applied to silica fillers, the silane's hydrolyzed silanol groups bond to the filler surface. nist.govscispace.com This process creates an interphase region, a transitional zone between the bulk polymer and the filler. nih.govresearchgate.net The outward-facing chloroethyl groups change the filler's surface from hydrophilic to more organophilic, improving its compatibility and dispersion within the polymer matrix. scispace.com
Integration into Sol-Gel Derived Hybrid Xerogels and Silica Materials
The sol-gel process offers a versatile method for synthesizing inorganic and hybrid materials at low temperatures. This compound can be readily integrated into these processes as an organofunctional precursor to create novel materials with tailored properties.
This compound (ClETEOS) is frequently used as a co-precursor with tetraalkoxysilanes, such as Tetraethoxysilane (TEOS), in sol-gel synthesis. researchgate.netmdpi.comnih.gov The process involves the simultaneous hydrolysis and co-condensation of the different silane precursors. mdpi.comresearchgate.net TEOS acts as a network-forming agent, creating the primary silica (SiO₂) backbone, while ClETEOS introduces organic chloroethyl functionalities into this inorganic network. researchgate.netmdpi.comnih.gov
During co-condensation, the hydrolyzed silanol groups from both ClETEOS and TEOS react with each other to form a cross-linked siloxane (Si-O-Si) network. researchgate.net The incorporation of the chloroethyl group via the T-type silicon species from ClETEOS disrupts the purely inorganic Q-type network formed by TEOS, resulting in an organic-inorganic hybrid material known as an Organically Modified Silicate (ORMOSIL). nih.govmdpi.com
The sol-gel synthesis utilizing ClETEOS and TEOS allows for the development of organochlorinated xerogels. researchgate.netmdpi.comnih.gov A xerogel is a solid material formed by drying a gel with shrinkage. The properties of these xerogels, such as porosity and surface chemistry, can be precisely tailored.
Research has shown that the incorporation of ClETEOS into a TEOS-based silica network results in materials that are progressively more microporous. nih.gov As the molar percentage of ClETEOS increases, the N₂ adsorption capacity of the resulting xerogel decreases, and the isotherm shape changes to Type I(a), which is characteristic of microporous materials with narrow pore size distributions. nih.gov This indicates that the chloroethyl groups modify the condensation process, leading to a network structure with smaller pores compared to pure silica xerogels. nih.gov The morphology of these materials is closely linked to the nature and quantity of the organosilane precursor used. researchgate.netnih.gov
The molar ratio of this compound to TEOS is a critical parameter that dictates the final structure of the hybrid material. mdpi.com By systematically varying this ratio, researchers can control the material's textural and morphological properties.
Studies on TEOS:ClETEOS xerogels have demonstrated a clear relationship between the precursor molar ratio and the resulting material's porosity. nih.gov As the percentage of ClETEOS is increased, the material's structure becomes more microporous. For example, at a 1% molar percentage of ClETEOS, the resulting xerogel exhibits a Type I(a) isotherm, but at higher percentages (e.g., 12.5%), N₂ adsorption becomes very low, indicating a highly microporous or non-porous structure to nitrogen at cryogenic temperatures. nih.gov This control over porosity by adjusting precursor ratios opens up possibilities for creating materials tailored for specific applications like selective adsorption or catalysis. nih.govmdpi.com
Table 1: Effect of this compound (ClETEOS) Molar Percentage on N₂ Adsorption Isotherm Type in TEOS-based Xerogels
| Molar % of ClETEOS | N₂ Adsorption Isotherm Type | Implied Pore Structure |
| 1% | Type I(a) | Microporous |
| >1% | Decreased N₂ Adsorption | Increasingly Microporous |
| 12.5% | Very Low N₂ Adsorption | Highly Microporous / Non-porous to N₂ |
Data synthesized from findings in "Novel Organochlorinated Xerogels: From Microporous Materials to Ordered Domains". nih.gov
Surface Functionalization and Modification
This compound is a bifunctional organosilane that serves as a valuable molecule for altering the surface properties of various materials. Its chemical structure contains two key reactive sites: the triethoxysilyl group and the terminal chloroethyl group. The triethoxysilyl portion enables covalent attachment to hydroxyl-rich inorganic substrates, while the chloroethyl group provides a reactive site for further chemical transformations. This dual functionality allows for precise control over surface chemistry and properties.
The modification of surfaces with organosilanes is a well-established method for creating water- and oil-repellent properties. This compound can be used to impart hydrophobicity by forming a low-surface-energy layer on a substrate. The process involves the hydrolysis of the ethoxy groups (-OCH₂CH₃) in the presence of surface moisture or added water, which converts them into reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). researchgate.net Further condensation between adjacent silanol groups creates a cross-linked polysiloxane network on the surface.
This process effectively covers the original high-energy, hydrophilic surface with a layer of chloroethyl groups. The non-polar nature of the ethyl component of this layer reduces the surface energy, leading to an increase in the contact angle of water and other polar liquids. researchgate.net While the hydrophobicity imparted by a short ethyl chain is moderate compared to long-chain alkyl or fluoroalkyl silanes, it is significant enough for various applications requiring controlled water repellency. researchgate.net The creation of both hydrophobic and oleophobic surfaces typically requires minimizing the surface free energy and can be enhanced by introducing specific chemical groups, such as those containing fluorine. researchgate.netomega-optical.com
Table 1: Representative Contact Angles of Water on Various Surfaces This table provides typical values to illustrate the effect of surface modification. Actual values for a this compound modified surface may vary based on deposition conditions and substrate.
| Surface Material | Water Contact Angle (°) | Wettability |
| Clean Glass (High -OH content) | < 20° | Hydrophilic |
| Alkylsilane Modified Surface | 90° - 110° | Hydrophobic |
| Fluoroalkylsilane Modified Surface | > 110° | Highly Hydrophobic |
Porous silicon (PS) is a material characterized by a network of nano-sized pores and a large surface area, making it a subject of interest for sensing and optoelectronics. However, the hydrogen-terminated surface of freshly etched PS is chemically unstable. Surface modification is crucial to stabilize the material and tailor its properties.
This compound can be covalently attached to the porous silicon surface, which is rich in silicon-hydride (Si-H) and, upon aging, silanol (Si-OH) groups. cambridge.org The triethoxysilyl group of the molecule reacts with the surface silanols to form a stable Si-O-Si linkage, effectively passivating the surface. cambridge.org This modification can protect the porous structure from oxidation and degradation in ambient or aqueous environments. Furthermore, the introduction of the chloroethyl group onto the surface provides a reactive handle for the subsequent attachment of other functional molecules, enabling the development of PS-based sensors or devices.
Surface wettability is governed by the chemical composition and topography of the surface, quantified by surface energy. High-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic. rsc.org The application of this compound is a direct method for engineering a substrate's surface energy.
The native surfaces of materials like glass and metal oxides are characterized by high-energy polar groups such as hydroxyls, resulting in low water contact angles and high wettability. By grafting this compound onto such a surface, these high-energy groups are replaced by the lower-energy, non-polar chloroethyl functionalities. This chemical conversion fundamentally lowers the solid's surface free energy. nih.gov Polysiloxane additives, in general, are known to reduce surface energy by migrating to the surface. nih.gov This reduction in surface energy is the primary driver for the observed increase in contact angle and the shift from a hydrophilic to a more hydrophobic state. The degree of change in wettability and surface energy can be controlled by adjusting the reaction conditions to vary the density and uniformity of the grafted silane layer.
Table 2: Comparison of Surface Energy for Different Material Types Illustrative values to demonstrate the principle of surface energy reduction.
| Material | Surface Energy (mJ/m²) |
| Metals | > 500 |
| Glass/Silica | > 70 |
| Most Polymers | 30 - 50 |
| Low-Energy Modified Surfaces | < 30 |
Application in Advanced Coatings, Sealants, and Adhesives Formulations
In the formulation of coatings, sealants, and adhesives, organosilanes like this compound function primarily as coupling agents or adhesion promoters. innospk.com These applications leverage the molecule's bifunctional nature to bridge the interface between inorganic materials (e.g., fillers, pigments, substrates like glass or metal) and organic polymer matrices. evonik.com
Development of Chemical Sensing Platforms (e.g., Fiber Optic Sensors)
This compound can serve as a critical surface-modifying agent in the fabrication of chemical sensors, particularly fiber optic chemical sensors (FOCS). clu-in.org These sensors often rely on an indicator molecule immobilized on the surface of an optical fiber, where a change in the optical properties (like absorbance or fluorescence) signals the presence of a target analyte. mdpi.com
The development of such a sensor can be a multi-step process. First, the silica surface of the optical fiber is functionalized with this compound. The triethoxysilyl groups react with the surface silanols of the fiber to create a stable, covalent attachment. clu-in.org This initial step results in a surface populated with reactive chloroethyl groups. In the second step, these chloro- groups can be used as anchor points to covalently immobilize a specific probe or indicator molecule. This is typically achieved through a nucleophilic substitution reaction, where a nucleophilic group on the indicator molecule displaces the chloride atom. This method ensures the stable and durable attachment of the sensing chemistry to the sensor platform, which is essential for creating reliable and reusable sensors. mdpi.com
Utilization in Specialty Polymer Chemistry and Elastomeric Compositions
The chloroethyl group of this compound is an alkyl halide, which is a versatile functional group in organic and polymer synthesis. This reactivity allows the molecule to be incorporated into specialty polymers and elastomeric compositions to impart specific properties.
One application is its use as a grafting agent. The molecule can be attached to a surface or a polymer backbone via its silane group, and the chloroethyl group can then act as an initiator site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains directly from the surface, creating "polymer brushes" with controlled density and thickness.
In elastomeric compositions, this compound can be used as a cross-linking agent or as a modifier to enhance interaction with silica fillers. The chloroethyl group can react with nucleophilic sites present in some polymer backbones, forming cross-links that can improve the mechanical properties and thermal stability of the elastomer. The reactivity of chloromethyl groups in forming elastomeric homopolymers has been demonstrated, highlighting the utility of the carbon-chlorine bond in polymer chemistry. caltech.edu
Advanced Characterization Methodologies for 2 Chloroethyltriethoxysilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of 2-Chloroethyltriethoxysilane. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the molecular structure, connectivity, and chemical environment.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is used to identify the various proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by the shielding effects of neighboring atoms, providing a unique fingerprint of the molecular structure. The molecule contains four distinct sets of protons.
The ethoxy group protons exhibit a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling with the methylene protons. The 2-chloroethyl group attached to the silicon atom also shows two distinct signals, typically triplets, arising from the mutual coupling of the protons on the adjacent methylene groups (-Si-CH₂- and -CH₂-Cl). The methylene group bonded to the electronegative chlorine atom is expected to appear at the most downfield position among the alkyl protons.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Data are representative and compiled based on established chemical shift principles for organosilanes.
| Proton Assignment | Chemical Structure | Approx. Chemical Shift (δ, ppm) | Splitting Pattern |
| Methylene (ethoxy) | -O-CH₂ -CH₃ | ~3.85 | Quartet (q) |
| Methyl (ethoxy) | -O-CH₂-CH₃ | ~1.23 | Triplet (t) |
| Methylene (chloro) | -CH₂ -Cl | ~3.55 | Triplet (t) |
| Methylene (silyl) | -Si-CH₂ - | ~1.15 | Triplet (t) |
¹³C NMR for Carbon Skeletal Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, four unique carbon signals are expected.
The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon of the methylene group bonded to chlorine (-CH₂-Cl) is significantly deshielded and appears downfield. The methylene carbon of the ethoxy group (-O-CH₂-) is also downfield due to the attached oxygen. The carbon attached to the silicon (-Si-CH₂-) and the methyl carbon of the ethoxy group (-CH₃) appear at more upfield positions.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Data are representative and compiled based on established chemical shift principles for organosilanes.
| Carbon Assignment | Chemical Structure | Approx. Chemical Shift (δ, ppm) |
| Methylene (ethoxy) | -O -CH₂-CH₃ | ~58.4 |
| Methyl (ethoxy) | -O-CH₂-CH₃ | ~18.3 |
| Methylene (chloro) | -CH₂ -Cl | ~45.5 |
| Methylene (silyl) | -Si-CH₂ - | ~27.8 |
²⁹Si NMR for Silicon Connectivity and Condensation Degree
Silicon-29 (²⁹Si) NMR is a powerful technique for directly probing the silicon environment. It is particularly crucial for studying the hydrolysis and condensation reactions of alkoxysilanes. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds formed.
In the monomeric precursor, this compound, the silicon atom is designated as a T⁰ species, as it is bonded to three alkoxy groups and one organic group, with zero siloxane bridges. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups (silanols), and subsequent condensation reactions form siloxane bridges. This leads to T¹, T², and T³ species, corresponding to a silicon atom with one, two, or three siloxane bonds, respectively. Each of these species appears at a distinct chemical shift, allowing for the quantification of the degree of condensation in the system. Generally, the chemical shift moves to a higher field (becomes less negative) as the degree of condensation increases.
Table 3: Representative ²⁹Si NMR Chemical Shifts for Condensation Species of this compound Systems Shift ranges are based on typical values for T-type organotrialkoxysilanes.
| Species | Description | Structure Schematic | Approx. Chemical Shift (δ, ppm) |
| T⁰ | Monomer (unreacted or fully hydrolyzed) | R-Si(OR')₃ or R-Si(OH)₃ | -45 to -50 |
| T¹ | End-group in a chain (one Si-O-Si bond) | R-Si(O-) (OR'/OH)₂ | -53 to -58 |
| T² | Middle-group in a chain (two Si-O-Si bonds) | R-Si(O-)₂(OR'/OH) | -60 to -66 |
| T³ | Fully condensed (three Si-O-Si bonds) | R-Si(O-)₃ | -67 to -72 |
In-Situ NMR for Real-Time Reaction Monitoring
In-situ (real-time) NMR spectroscopy is a powerful method for monitoring the kinetics of chemical reactions without the need for sample quenching or extraction. chemicalbook.com For this compound, this technique is invaluable for studying its hydrolysis and condensation reactions, which are the fundamental steps in sol-gel processes. chemicalbook.com
By acquiring NMR spectra at regular intervals, one can track the consumption of reactants and the formation of products. For instance, using ¹H NMR, the hydrolysis process can be monitored by observing the decrease in the intensity of the ethoxy proton signals and the simultaneous appearance and increase of the signal for ethanol (B145695), a byproduct of the reaction. chemicalbook.com
Similarly, in-situ ²⁹Si NMR allows for real-time tracking of the condensation process. The disappearance of the T⁰ signal and the sequential appearance of T¹, T², and T³ signals provide direct quantitative data on the rate of formation of different condensed species. cas.orgresearchgate.net This kinetic information is crucial for controlling the final structure and properties of the resulting polysiloxane materials. docbrown.info
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. It is an excellent technique for identifying functional groups and confirming chemical transformations.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic set of absorption frequencies, making FTIR a rapid and effective tool for qualitative analysis of this compound and its reaction products.
The spectrum of the precursor is characterized by strong C-H stretching vibrations from the ethyl groups, prominent Si-O-C and C-O stretching bands associated with the ethoxy groups, and a characteristic absorption for the C-Cl bond. During hydrolysis and condensation, the most significant changes observed in the FTIR spectrum include the decrease in the intensity of the Si-O-C bands and the appearance of a broad absorption band for Si-OH (silanol) groups, typically in the 3200-3700 cm⁻¹ region. As condensation proceeds, this Si-OH band may decrease, while a broad and strong Si-O-Si (siloxane) band emerges around 1000-1100 cm⁻¹.
Table 4: Key FTIR Absorption Bands for this compound Systems
| Vibrational Mode | Functional Group | Approx. Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 2980 | Strong |
| Si-O-C Stretch | Si-O-CH₂CH₃ | 1080 - 1100 | Strong |
| C-O Stretch | Si-O-CH₂CH₃ | ~1165 | Strong |
| Si-O-Si Stretch | Siloxane | 1000 - 1100 | Strong, Broad |
| O-H Stretch | Si-OH (Silanol) | 3200 - 3700 | Broad |
| Si-OH Bend | Si-OH (Silanol) | 880 - 920 | Medium |
| C-Cl Stretch | R-CH₂-Cl | 650 - 750 | Medium-Strong |
Analysis of Si-O-Si, C-H, C-C, and C-Cl Vibrations
The analysis of the vibrational spectra of this compound and its polymerized or hydrolyzed forms allows for the identification and characterization of key functional groups. Each bond within the molecule vibrates at a characteristic frequency, which is observed as a specific band in the IR or Raman spectrum.
Si-O-Si Vibrations: The siloxane bond (Si-O-Si) is of particular interest, especially in the context of hydrolysis and condensation reactions. Siloxanes typically exhibit one or more very strong absorption bands in the infrared spectrum in the 1000-1130 cm⁻¹ region. researchgate.net The exact position and shape of this band can indicate the structure of the siloxane network; for instance, as siloxane chains become longer or more branched, the absorption becomes broader and more complex. researchgate.net
C-H Vibrations: Stretching and bending vibrations of carbon-hydrogen bonds are readily identifiable. Asymmetrical and symmetrical C-H stretching vibrations in alkyl groups typically appear in the 2850-2980 cm⁻¹ range. researchgate.netnih.gov
C-C Vibrations: Carbon-carbon bond vibrations are generally weaker and appear in the fingerprint region of the spectrum, making them less prominent than other functional groups.
C-Cl Vibrations: The carbon-chlorine bond stretching vibration is found in the 600-800 cm⁻¹ region. The presence and intensity of this band can be used to track reactions involving the chloroethyl group.
The following table summarizes the characteristic vibrational frequencies for the key bonds in this compound systems.
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Si-O-Si | Asymmetric Stretch | 1000 - 1130 | researchgate.net |
| C-H (Alkyl) | Stretch | 2850 - 2980 | researchgate.netnih.gov |
| Si-CH₃ (for comparison) | Symmetric Deformation | ~1260 | researchgate.net |
| C-Cl | Stretch | 600 - 800 | |
| Si-O (Rocking) | Rocking | ~455 | researchgate.net |
Deconvolution Studies for Siloxane Ring Proportions
During the polycondensation of trialkoxysilanes like this compound, various cyclic siloxane structures can form in addition to linear chains. The distribution of these rings, particularly smaller, strained rings versus larger, more stable ones, significantly impacts the material's properties. FTIR spectroscopy, combined with deconvolution analysis, is a powerful tool for quantifying the proportions of these different ring structures. researchgate.netresearchgate.net
The broad, intense Si-O-Si stretching band can be mathematically deconvoluted into several individual Gaussian or Lorentzian peaks, each corresponding to a specific structural unit, such as 4-fold and 6-fold siloxane rings. researchgate.net The relative areas of these deconvoluted peaks can be used to estimate the proportions of the corresponding ring structures within the silica (B1680970) network. researchgate.net Steric hindrance during condensation can influence the formation of certain ring sizes. researchgate.net
| Deconvoluted Peak Center (cm⁻¹) | Assignment |
| ~1155 | LO (Longitudinal Optical) mode, indicative of silica porosity |
| Lower Wavenumbers | Associated with smaller, more strained rings (e.g., 4-fold) |
| Higher Wavenumbers | Associated with larger, less strained rings (e.g., 6-fold) |
Fourier Transform Near-Infrared (FT-NIR) Spectroscopy for Kinetic Studies
Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a rapid and non-invasive technique well-suited for real-time monitoring of chemical reactions, such as the hydrolysis and condensation of this compound. tandfonline.comfigshare.com By tracking changes in the concentration of specific species (e.g., water, ethanol, and silanol (B1196071) groups) over time, detailed kinetic information can be extracted. tandfonline.comfigshare.com
The high sensitivity and fast scanning speed of FT-NIR allow for the accurate capture of fast-changing concentrations during the reaction. tandfonline.comfigshare.com When combined with chemometric methods like Partial Least Squares (PLS) regression, FT-NIR can be used to build quantitative models that correlate spectral changes with reactant and product concentrations. From this data, key kinetic parameters can be determined. A study on similar silane (B1218182) coupling agents demonstrated that hydrolysis reactions often follow second-order kinetics. tandfonline.comfigshare.com
| Kinetic Parameter | Description |
| Rate Constant (k) | A measure of the reaction speed. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |
| Arrhenius Frequency Factor (A) | A pre-exponential constant related to the frequency of molecular collisions. |
Chromatographic Techniques
Chromatography is a fundamental separation technique used extensively in the analysis of this compound for process monitoring, quality control, and the identification of byproducts or degradation products.
Gas Chromatography (GC) for Reaction Progress and Product Purity Analysis
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds. tricliniclabs.com It is an indispensable tool for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. researchgate.net
In a typical GC analysis, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector records the elution of each component, producing a chromatogram.
For reaction monitoring, aliquots can be taken from the reaction mixture over time and analyzed by GC to quantify the consumption of reactants and the formation of products. For purity analysis, GC can detect and quantify residual starting materials, solvents, and any side-products, ensuring the final product meets required specifications. google.com
| GC Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., Agilent J & W DB series) | Separation of volatile components. |
| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. |
| Injector Temperature | 180 - 270 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature-programmed elution | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) | Detects and quantifies the separated components. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Decomposition Product Identification
When this compound is subjected to high temperatures, it can undergo thermal decomposition. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying the resulting degradation products. osti.govresearchgate.net This technique couples the separation power of GC with the identification capabilities of mass spectrometry.
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, producing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. nih.gov The thermal decomposition of this compound in the presence of moisture can liberate products such as ethanol, while elevated temperatures may lead to the formation of various organic acid vapors and silicon dioxide. gelest.com
| Potential Decomposition Product | Chemical Formula | Method of Identification |
| Ethanol | C₂H₅OH | GC retention time and mass spectrum match. |
| Chlorinated Organic Vapors | Various | Mass spectral fragmentation patterns. |
| Volatile Siloxanes | (R₂SiO)n | Characteristic mass spectra. |
| Silicon Dioxide | SiO₂ | Not directly detectable by GC-MS; an inorganic residue. |
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for characterizing the morphology, topography, and structure of materials and surfaces prepared using this compound, such as coatings and thin films. nih.govnih.gov These methods provide visual and quantitative information at the micro- and nanoscale.
Various microscopic methods can be employed, each offering unique insights. youtube.comresearchgate.net Atomic Force Microscopy (AFM), for example, can provide three-dimensional surface topography and quantitative data on surface roughness. mdpi.com Scanning Electron Microscopy (SEM) offers high-resolution images of the surface morphology. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis. Other techniques like brightfield and phase-contrast microscopy can be used for more general visualization of coatings and films. youtube.com
| Technique | Information Provided | Application Example |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography, roughness, mechanical properties. | Characterizing the surface smoothness of a silane-based coating. mdpi.com |
| Scanning Electron Microscopy (SEM) | High-resolution surface morphology and structure. | Imaging the cross-section of a composite material containing a silane coupling agent. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and particle size/distribution. | Visualizing silica nanoparticles formed from silane precursors. |
| Ellipsometry | Film thickness and refractive index. | Measuring the thickness of a thin film deposited on a silicon wafer. mdpi.com |
Field-Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology and Microstructure
Field-Emission Scanning Electron Microscopy (FE-SEM) is an indispensable tool for visualizing the surface topography and microstructure of materials modified with this compound at high resolution. This technique utilizes a focused beam of electrons to scan the sample surface, generating signals that provide detailed information about the surface's features.
Detailed Research Findings: In studies involving the modification of microchannel surfaces with silane reagents, FE-SEM imaging revealed a distinct increase in surface roughness after treatment. researchgate.net Untreated surfaces typically appear smooth and featureless, whereas silane-treated surfaces exhibit a nanostructured texture. researchgate.net This increased roughness is often a result of the formation of a multilayered siloxane network on the substrate. The morphology of these coatings can range from a fairly homogeneous distribution of small nanoparticles to a more complex, rough-textured surface, depending on the reaction conditions such as concentration, temperature, and dipping or coating time.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a powerful analytical technique for determining the elemental composition of a sample. nih.gov When the electron beam of the SEM interacts with the sample, atoms within the sample emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis.
For surfaces or materials modified with this compound, EDX analysis serves as definitive proof of successful functionalization. The EDX spectrum of a modified material is expected to show peaks corresponding to silicon (Si), oxygen (O), carbon (C), and chlorine (Cl), in addition to the elements present in the underlying substrate.
Detailed Research Findings: Elemental mapping via EDX can provide a spatial distribution of these elements across the sample's surface, confirming the uniformity of the silane coating. researchgate.net In the analysis of functionalized films, EDX is routinely used to confirm the presence of the elements from the organic and inorganic precursors. analis.com.mynih.gov For a material functionalized with this compound on a silicon wafer substrate, for example, the EDX spectrum would show prominent peaks for Si and O from both the substrate and the siloxane layer, along with detectable peaks for C and Cl from the chloroethyl group. The relative atomic percentages of these elements can be used to estimate the degree of surface coverage and the purity of the coating.
Below is a hypothetical data table representing the expected elemental composition from an EDX analysis of a silica surface modified with this compound.
Interactive Data Table: Expected Elemental Composition from EDX Analysis
| Element | Atomic % (Unmodified Silica) | Atomic % (Modified Silica) |
|---|---|---|
| O | 66.7 | 55.0 |
| Si | 33.3 | 25.0 |
| C | 0.0 | 15.0 |
| Cl | 0.0 | 5.0 |
Textural and Porosity Analysis
The functionalization of porous materials with this compound can significantly impact their textural properties, including surface area and pore structure. These changes are critical in applications such as catalysis, adsorption, and separation, where the accessibility of the porous network is paramount.
Nitrogen Adsorption-Desorption Isotherms (e.g., BET, BJH) for Surface Area and Pore Size Distribution
Nitrogen adsorption-desorption analysis at 77 K is a standard method for characterizing the porous structure of materials. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method is applied to determine the pore size distribution and pore volume. researchgate.net
When this compound is grafted onto the surface of a mesoporous material like silica, the silane molecules anchor to the surface silanol groups and extend into the pores. This process typically leads to a decrease in the specific surface area, pore volume, and average pore diameter, as the grafted organic moieties occupy space within the porous network.
Detailed Research Findings: Studies on the functionalization of mesoporous silica with various organosilanes consistently show this trend. For example, in the functionalization of silica with aminopropyl groups, a decrease in BET surface area and pore volume was observed, with the reduction being more pronounced at higher concentrations of the silane. nih.gov The isotherms of such modified materials often retain their characteristic shape (e.g., Type IV for mesoporous materials), but the volume of nitrogen adsorbed is lower across the pressure range. nih.govresearchgate.net
The BJH pore size distribution often shows a shift to smaller pore diameters after functionalization, confirming that the pores have been partially filled by the grafted molecules. The extent of these changes provides valuable information about the grafting density and the distribution of the functional groups within the porous structure.
Interactive Data Table: Representative Textural Properties of Mesoporous Silica Before and After Functionalization
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
|---|---|---|---|
| Unmodified Mesoporous Silica | 950 | 0.98 | 4.1 |
| Silica Functionalized with Organosilane | 620 | 0.65 | 3.5 |
Helium Pycnometry for Skeletal Density Determination
Helium pycnometry is a technique used to determine the skeletal density of a solid material. researchgate.netnih.gov It works by measuring the volume of the solid material, including any closed (inaccessible) pores, by displacing an inert gas, typically helium. Helium is used because its small atomic size allows it to penetrate into very small open pores, providing an accurate measurement of the solid volume. The skeletal density is then calculated by dividing the mass of the sample by its measured skeletal volume.
For hybrid organic-inorganic materials derived from this compound, helium pycnometry can provide insights into the degree of condensation and cross-linking of the siloxane network.
Detailed Research Findings: In the synthesis of hybrid silica xerogels through the co-condensation of tetraethoxysilane (TEOS) and an organosilane, the skeletal density of the resulting material is influenced by the nature and amount of the organic precursor. For instance, in a study involving 4-chlorophenyltriethoxysilane (a molecule with a similar chloro- and triethoxysilane (B36694) structure), a general decrease in skeletal density was observed as the molar percentage of the organosilane precursor increased. This is because the organic group blocks one of the positions for hydrolysis and condensation, leading to a lower degree of cross-linking compared to a purely inorganic silica network derived from TEOS alone. mdpi.com This trend is expected to be similar for materials synthesized with this compound.
Interactive Data Table: Skeletal Density of Hybrid Xerogels with Varying Organosilane Content (Analogous System)
| Molar % of Organosilane | Skeletal Density (g/cm³) |
|---|---|
| 0 (Pure Silica) | 2.10 |
| 5 | 1.75 |
| 10 | 1.68 |
| 15 | 1.70 |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For systems involving this compound, these methods are crucial for determining thermal stability, decomposition pathways, and the effect of the organic modification on the material's behavior at elevated temperatures.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com It provides quantitative information about thermal events involving mass loss, such as desorption, dehydration, and decomposition. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. abo.fi DTA detects both exothermic and endothermic events, such as phase transitions, crystallization, and decomposition reactions, which may or may not be associated with a mass change. researchgate.net
When analyzing materials modified with this compound, TGA/DTA provides critical information on their thermal stability. The decomposition of the grafted chloroethyl groups will result in a characteristic mass loss at a specific temperature range in the TGA curve, and a corresponding endothermic or exothermic peak in the DTA curve.
Interactive Data Table: Representative Thermal Decomposition Data for a Hybrid Siloxane Material
| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |
|---|---|---|---|
| 50 - 180 | ~5% | Endothermic | Desorption of water and solvent |
| 250 - 450 | ~20% | Endothermic | Decomposition of organic groups |
| > 500 | ~3% | - | Dehydroxylation of silanol groups |
Coupled TGA-FTIR-GC/MS for Evolved Gas Analysis during Pyrolysis
Thermogravimetric analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique for the detailed analysis of gases evolved during the thermal decomposition of materials derived from this compound. This method provides quantitative information on mass loss as a function of temperature (TGA), identifies the functional groups of the evolved gases in real-time (FTIR), and separates and identifies the individual volatile components (GC/MS).
In the context of materials synthesized using this compound, such as organosilica networks, TGA-FTIR-GC/MS can elucidate the pyrolysis mechanism. The primary decomposition pathway for 2-chloroethylsilanes involves a gas-phase thermal elimination reaction. le.ac.uk For instance, the pyrolysis of analogous compounds like 2-chloroethyldiethylchlorosilane has been shown to proceed via a unimolecular elimination, yielding ethylene (B1197577) and diethyldichlorosilane with high selectivity. le.ac.uk
Applying this to a this compound-based material, the expected primary pyrolysis reaction would be the cleavage of the chloroethyl group, releasing ethylene gas. The TGA would show a distinct mass loss step corresponding to this decomposition. Simultaneously, the coupled FTIR detector would identify the characteristic absorption bands of ethylene (e.g., C-H stretching and =C-H bending vibrations). The evolved gas stream can be directed to a GC/MS for separation and definitive identification of ethylene and any other minor decomposition products, such as ethanol from residual ethoxy groups or hydrogen chloride.
Table 1: Expected Evolved Gas Analysis Data from Pyrolysis of a this compound-derived Polymer
| Analytical Technique | Observable | Expected Result/Interpretation |
| TGA | Mass Loss Event | A significant weight loss corresponding to the theoretical mass of the chloroethyl group relative to the polymer's repeating unit. |
| FTIR | Real-time Gas Spectra | Detection of characteristic vibrational bands for ethylene (C=C and C-H stretches) and potentially HCl. |
| GC/MS | Chromatogram & Mass Spectra | Separation of gaseous products, with a major peak identified as ethylene (m/z = 28, 27, 26) and potential minor peaks for other fragments. |
This combined approach ensures a comprehensive understanding of the thermal stability and decomposition pathways of materials functionalized with this compound.
Dynamic Light Scattering (DLS) and Optical Turbidity Scanning for Sol-Gel Kinetics
The sol-gel process, which involves the hydrolysis and subsequent condensation of alkoxysilane precursors like this compound, is fundamental to creating silica-based materials. Monitoring the kinetics of this process is crucial for controlling the final properties of the material. Dynamic Light Scattering (DLS) and Optical Turbidity Scanning are powerful non-invasive techniques for in-situ monitoring of these kinetics.
Dynamic Light Scattering (DLS) measures the hydrodynamic size of particles in suspension. During the sol-gel process, as this compound hydrolyzes and condenses, silica oligomers and nanoparticles begin to form and grow. DLS can track this growth in real-time, providing data on the particle size distribution as a function of time, pH, catalyst, and concentration. This allows for the precise determination of nucleation and growth rates.
Hydrolysis: The initial dissolution of the immiscible silane into the aqueous phase can be observed.
Condensation & Gelation: The growth of particles and the formation of a network result in a significant increase in turbidity throughout the solution.
Aggregation & Sedimentation: Post-gelation, changes in the backscattering profile can indicate particle aggregation and settling.
By combining DLS and turbidity scanning, a comprehensive kinetic profile of the this compound sol-gel process can be constructed, enabling fine control over particle size, morphology, and gelation time.
Table 2: Monitoring Sol-Gel Kinetics of this compound
| Analytical Technique | Parameter Measured | Kinetic Information Obtained |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius | Particle nucleation and growth rates. |
| Optical Turbidity Scanning | Light Transmission/Backscattering | Onset of hydrolysis, rate of condensation, gelation point, and colloidal stability. |
X-ray Diffraction (XRD) for Structural Order and Crystalline Phases
X-ray Diffraction (XRD) is a primary technique used to investigate the atomic and molecular structure of materials. It is particularly useful for determining whether a material is crystalline (possessing long-range order) or amorphous (lacking long-range order).
For materials synthesized from this compound via a sol-gel process, XRD analysis is essential for characterizing the resulting silica network. Typically, silica gels and the resulting xerogels or glasses prepared at low temperatures are amorphous in nature. researchgate.net An XRD pattern of such a material would not show sharp Bragg diffraction peaks, but rather a very broad hump centered at a 2θ angle of approximately 22°. researchgate.net This broad peak is a characteristic signature of the short-range order within the amorphous SiO₂ network.
The presence of the 2-chloroethyl functional group is not expected to induce crystallinity in the bulk silica matrix. However, XRD is crucial for monitoring structural changes that may occur during subsequent processing, such as heat treatment (calcination or annealing). At sufficiently high temperatures, amorphous silica can undergo crystallization to form various crystalline polymorphs, such as cristobalite or tridymite. XRD would clearly detect the emergence of sharp peaks corresponding to these crystalline phases, allowing for the identification of the specific phase and the determination of the crystallization temperature.
Table 3: Typical XRD Findings for Materials from this compound
| Material State | Expected XRD Pattern | Structural Interpretation |
| As-synthesized (Xerogel) | A single broad peak around 2θ ≈ 22° | Amorphous silica network with no long-range atomic order. researchgate.net |
| Heat-treated (High Temp.) | Sharp, well-defined peaks | Transformation to a crystalline silica phase (e.g., cristobalite). |
Electrophoretic Light Scattering (ELS) for Surface Charge (Zeta Potential) Measurement
Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of particles in a dispersion, from which the zeta potential can be calculated. wikipedia.orgnanofase.eu The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of a colloidal system.
For colloidal particles formed during the sol-gel processing of this compound, ELS is a vital tool for characterizing their surface chemistry and predicting their stability against aggregation. The surface of these organosilica nanoparticles will be decorated with silanol groups (Si-OH) and chloroethyl groups (-CH₂CH₂Cl).
The zeta potential of these particles is highly dependent on the pH of the dispersion. At low pH, the surface may be nearly neutral or slightly positive. As the pH increases, the silanol groups deprotonate (Si-OH → SiO⁻ + H⁺), leading to an increasingly negative surface charge and a more negative zeta potential. nih.gov The presence of the organic chloroethyl group can also influence the surface charge and the position of the isoelectric point (the pH at which the zeta potential is zero) compared to pure silica nanoparticles.
By measuring the zeta potential as a function of pH, one can determine the conditions under which the colloidal dispersion is most stable (typically where the absolute value of the zeta potential is high, e.g., > |30| mV) and where it is most likely to aggregate (near the isoelectric point). nih.gov
Table 4: Zeta Potential Measurement for this compound-derived Particles
| Measurement Condition | Parameter Determined | Significance |
| Varying pH | Zeta Potential vs. pH Profile | Determines the isoelectric point and the pH range of colloidal stability. nih.gov |
| Constant pH, varying ionic strength | Zeta Potential | Assesses the effect of salt concentration on the electrical double layer and particle stability. |
This information is critical for controlling the state of the dispersion in various applications, from coating formulations to the synthesis of nanocomposites.
Future Research Directions and Advanced Applications of 2 Chloroethyltriethoxysilane
Development of Next-Generation Functional Materials with Engineered Properties
The development of advanced materials with precisely tailored properties is a cornerstone of modern technology. 2-Chloroethyltriethoxysilane serves as a critical building block in the creation of novel functional materials, particularly hybrid organic-inorganic systems. mdpi.comrsc.org By incorporating this silane (B1218182), researchers can engineer materials with enhanced mechanical strength, thermal stability, and specific surface functionalities.
Future research will likely focus on the synthesis of hierarchically structured materials where this compound is used to control the interface between organic polymers and inorganic frameworks. frontiersin.org This can lead to the development of high-performance composites for aerospace, automotive, and construction industries. The ability to tailor the surface chemistry of materials is crucial for their performance. cmu.edu this compound is an excellent candidate for surface modification, enabling the creation of surfaces with controlled wettability, adhesion, and biocompatibility.
One promising area of investigation is the use of chloroalkyltriethoxysilanes in the formation of xerogels. researchgate.net These porous materials can be designed to have specific pore sizes and surface chemistries, making them ideal for applications in catalysis, separation, and sensing. The chloroethyl group can be further functionalized post-synthesis, allowing for the introduction of a wide variety of organic moieties.
Table 1: Potential Applications of this compound in Functional Materials
| Application Area | Engineered Property | Role of this compound |
| High-Performance Composites | Enhanced mechanical strength, thermal stability | Covalent bonding between organic and inorganic phases. |
| Functional Coatings | Controlled wettability, anti-fouling, corrosion resistance | Surface modification and introduction of functional groups. |
| Advanced Adhesives | Improved adhesion to various substrates | Formation of strong interfacial bonds. |
| Hierarchical Porous Materials | Tailored pore size and surface chemistry | Precursor for functionalized xerogels and mesoporous silica (B1680970). |
Exploration of Bio-Hybrid Systems and Biocatalytic Applications
The integration of biological components with synthetic materials to create bio-hybrid systems is a rapidly growing field with immense potential in medicine, diagnostics, and biocatalysis. This compound can be utilized to immobilize enzymes and other biomolecules onto solid supports, a critical step in the development of robust and reusable biocatalysts. nih.govscienceopen.com
Enzyme immobilization can be achieved through various techniques, including entrapment within a silica matrix or covalent attachment to a functionalized surface. e-asct.orggoogle.com The triethoxysilane (B36694) group of this compound can be hydrolyzed and condensed to form a silica network, entrapping the enzyme. Alternatively, the chloroethyl group can be used to covalently bind to amino or other reactive groups on the enzyme surface. Immobilization can enhance the stability of enzymes, allowing them to function under harsh conditions and be easily separated from the reaction mixture. rsc.org
Future research will explore the use of this compound to create microreactors and biosensors. nih.gov Immobilized enzymes within microfluidic devices can enable continuous biocatalytic processes with high efficiency. Furthermore, the functionalization of electrode surfaces with this silane can be used to develop sensitive and selective biosensors for the detection of various analytes. The development of novel enzyme immobilization methods is crucial for advancing bottom-up proteomics and other biotechnological applications. rsc.org
Integration into Smart and Responsive Materials for Sensing and Actuation
Smart materials, which can respond to external stimuli such as light, temperature, pH, or electric fields, are at the forefront of materials innovation. rsc.orgrsc.org this compound can be incorporated into polymer networks to create stimuli-responsive materials. mdpi.comnih.govnih.gov The silane can act as a cross-linking agent or be functionalized with responsive moieties.
For instance, by grafting thermoresponsive polymers onto a surface modified with this compound, a material that changes its wettability with temperature can be created. Similarly, pH-responsive polymers can be integrated to develop materials that swell or shrink in response to changes in acidity. nih.gov These materials have potential applications in drug delivery, microfluidics, and self-healing coatings.
In the realm of sensing, the ability to functionalize surfaces is paramount. The chloroethyl group of this compound provides a reactive handle for attaching indicator dyes or other sensing molecules. This allows for the creation of chemical sensors that can detect specific analytes through changes in color or fluorescence. The integration of these materials into microelectronic devices could lead to the development of sophisticated sensors for environmental monitoring and medical diagnostics.
Sustainable Synthesis Routes and Green Chemistry Approaches
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly processes. mdpi.com Traditional methods for synthesizing organosilanes often involve the use of hazardous reagents and generate significant waste. Green chemistry principles are being applied to develop more sustainable routes for the production of compounds like this compound.
One promising approach is the direct synthesis of alkoxysilanes from silicon metal and alcohols, which avoids the use of chlorosilanes and the generation of corrosive byproducts. mdpi.com Research is ongoing to develop catalysts that can facilitate this reaction under mild conditions. Another avenue of exploration is the use of biocatalysis. Recent studies have shown that enzymes, such as cytochrome P450 monooxygenases, can be engineered to selectively oxidize hydrosilanes to silanols, offering a green alternative to traditional chemical oxidation methods. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of enzymatic processes in organosilane chemistry.
The development of green synthesis methods for silver nanoparticles and other nanomaterials also highlights the shift towards more sustainable practices in materials chemistry. mdpi.com Applying these principles to the production and application of this compound will be a key focus of future research.
Table 2: Comparison of Synthesis Routes for Organosilanes
| Synthesis Route | Advantages | Disadvantages | Relevance to this compound |
| Traditional Chlorosilane Route | Well-established, high yield | Use of hazardous reagents, corrosive byproducts | Current primary method of production. |
| Direct Synthesis from Si and Alcohol | Atom-economical, avoids chlorosilanes | Requires high temperatures and specific catalysts | Potential future green synthesis route. |
| Biocatalytic Oxidation | Mild reaction conditions, high selectivity | Limited to specific transformations (e.g., Si-H to Si-OH) | Demonstrates the potential for enzymatic modifications. |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules and materials. hydrophobe.org These methods can be used to design novel derivatives of this compound with enhanced properties and functionalities. mdpi.com By simulating the interactions of these silanes with surfaces and other molecules, researchers can predict their performance as coupling agents, surface modifiers, and building blocks for new materials. frontiersin.org
Molecular dynamics simulations can provide insights into the conformation and reactivity of silane coupling agents at interfaces. researchgate.netresearchgate.net This understanding is crucial for optimizing the performance of composites and adhesives. Quantum mechanical calculations can be used to predict the reaction pathways and activation energies for the hydrolysis and condensation of silanes, as well as their reactions with organic functional groups.
Future research in this area will focus on the development of more accurate and efficient computational models to screen large numbers of potential this compound derivatives for specific applications. This in silico design approach will accelerate the discovery of new materials with tailored properties, reducing the need for extensive and time-consuming experimental work. The integration of machine learning and artificial intelligence with computational chemistry will further enhance the predictive power of these models.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-chloroethyltriethoxysilane in a laboratory setting?
- Methodological Answer : The synthesis typically involves the reaction of 2-chloroethanol with triethoxysilane under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., toluene) to prevent hydrolysis of the silane group.
- Catalyzing the reaction with a Lewis acid (e.g., AlCl₃) to enhance electrophilic substitution.
- Maintaining temperatures between 60–80°C to optimize yield while minimizing side reactions.
- Purification via fractional distillation under reduced pressure to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ²⁹Si NMR to confirm the presence of ethoxy groups (-OCH₂CH₃) and the chloroethyl moiety.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-O-C (≈1080 cm⁻¹) and C-Cl (≈650 cm⁻¹) bonds.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities.
- Karl Fischer Titration : Measure residual moisture content, critical for applications requiring anhydrous conditions .
Q. What are the critical safety protocols for handling this compound in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.7 mm thickness, tested per EN374), chemical-resistant goggles, and a lab coat .
- Ventilation : Use local exhaust ventilation or a fume hood to avoid inhalation of vapors.
- Storage : Store in sealed, moisture-proof containers under inert gas (N₂/Ar) at ≤25°C .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the reactivity of this compound vary under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The silane group undergoes hydrolysis to form silanol (Si-OH), enabling condensation reactions for surface functionalization. Example: Treat with HCl (0.1 M) at 50°C for 2 hours to generate reactive intermediates .
- Basic Conditions : The chloroethyl group may participate in nucleophilic substitution (e.g., with amines). For example, react with NH₃ in ethanol at 25°C to produce aminoethyl derivatives .
- Data Contradiction Note : Conflicting reports exist on hydrolysis rates; validate kinetics via real-time FTIR or pH-dependent NMR .
Q. What strategies can resolve contradictions in reported stability data for this compound in polar solvents?
- Methodological Answer :
- Controlled Stability Studies : Monitor degradation in solvents (e.g., DMSO, ethanol) using HPLC or GC-MS at intervals (0, 24, 48 hrs).
- Variable Control : Isolate factors like trace water content (via Karl Fischer) or dissolved O₂ (via degassing).
- Cross-Validation : Compare results with alternative characterization methods (e.g., ²⁹Si NMR for Si-O bond integrity) .
Q. How can this compound be utilized in surface functionalization for advanced material synthesis?
- Methodological Answer :
- Self-Assembled Monolayers (SAMs) : Immerse substrates (e.g., SiO₂) in a 2% v/v solution of this compound in toluene for 24 hrs. Rinse with ethanol to remove physisorbed molecules.
- Post-Functionalization : React the chloroethyl group with thiols or amines to create bifunctional surfaces. Example: Treat SAMs with cysteamine (HS-CH₂CH₂-NH₂) to introduce amine termini for bio-conjugation .
- Quality Control : Use contact angle measurements and X-ray photoelectron spectroscopy (XPS) to confirm surface coverage and chemical composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
